molecular formula C15H18N2O2 B1335567 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 730-95-0

3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1335567
CAS No.: 730-95-0
M. Wt: 258.32 g/mol
InChI Key: KJEAJVJVRGZIDA-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Framework Analysis

The molecular structure of this compound exhibits a complex spirocyclic framework that defines its unique chemical properties and biological activities. The compound possesses the molecular formula C15H18N2O2, with an average molecular mass of 258.321 daltons and a monoisotopic mass of 258.136828 daltons. This spirocyclic architecture consists of a central spiro carbon atom that serves as the junction point between two distinct ring systems: a six-membered cyclohexane ring and a five-membered hydantoin ring containing two nitrogen atoms and two carbonyl groups.

The spirocyclic core structure demonstrates remarkable conformational rigidity, which significantly influences the compound's chemical reactivity and biological interactions. The spiro center creates a three-dimensional molecular geometry that differs substantially from traditional planar or flexible organic molecules. This rigid framework positions the benzyl substituent at the 3-position of the hydantoin ring in a specific spatial orientation that affects the molecule's overall electronic distribution and intermolecular interactions.

The hydantoin moiety within the structure contains two carbonyl groups at positions 2 and 4, which are characteristic of the 1,3-diazaspiro[4.5]decane-2,4-dione core. These carbonyl functionalities contribute to the compound's hydrogen bonding capacity and electronic properties. The nitrogen atoms at positions 1 and 3 of the hydantoin ring provide sites for further chemical modification and contribute to the molecule's basicity and coordination chemistry potential.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C15H18N2O2
Average Molecular Mass 258.321 Da
Monoisotopic Mass 258.136828 Da
Chemical Abstracts Service Number 730-95-0
ChemSpider Identification 3996506
Calculated LogP 2.01920
Polar Surface Area 52.90000 Ų

Electronic Configuration and Hybridization Patterns

The electronic configuration of this compound reflects the complex interplay between its spirocyclic framework and the electronic properties of its constituent functional groups. The spiro carbon atom exhibits sp³ hybridization, creating the tetrahedral geometry essential for the molecule's three-dimensional structure. This hybridization pattern allows for the perpendicular arrangement of the cyclohexane and hydantoin rings, contributing to the compound's conformational rigidity and unique spatial characteristics.

The carbonyl carbon atoms within the hydantoin ring system demonstrate sp² hybridization, creating planar trigonal geometries that facilitate conjugation with adjacent nitrogen atoms. This electronic arrangement contributes to the resonance stabilization of the hydantoin ring and influences the compound's overall electronic distribution. The nitrogen atoms in the hydantoin moiety exhibit a combination of sp² and sp³ hybridization patterns, depending on their participation in resonance structures and their substitution patterns.

Natural Bond Orbital analysis of related hydantoin compounds has revealed significant insights into the electronic structure and bonding characteristics of these molecules. The electron density distribution shows concentrated regions around the nitrogen and oxygen atoms, consistent with their higher electronegativity and lone pair contributions. The benzyl substituent introduces additional π-electron density through its aromatic ring system, creating opportunities for π-π interactions and enhanced binding affinity with biological targets.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, play crucial roles in determining the compound's reactivity and interaction potential. These orbitals are distributed across the molecular framework, with significant contributions from the carbonyl groups, nitrogen atoms, and the aromatic benzyl substituent. The energy gap between these frontier orbitals influences the compound's electronic stability and its propensity for various chemical transformations.

Stereochemical Features and Conformational Dynamics

The stereochemical characteristics of this compound are primarily determined by its spirocyclic architecture and the spatial arrangement of its substituents. The spiro center creates a chiral environment, although the compound itself may exist as a racemic mixture depending on the synthetic methodology employed. The three-dimensional structure imposed by the spirocyclic framework significantly restricts conformational flexibility, resulting in a relatively rigid molecular geometry that maintains consistent spatial relationships between functional groups.

Conformational analysis reveals that the cyclohexane ring within the spirocyclic system can adopt chair, boat, or twist conformations, similar to other cyclohexane derivatives. However, the constraints imposed by the spiro junction limit the range of accessible conformations compared to free cyclohexane rings. The chair conformation typically represents the most stable arrangement due to minimized steric interactions and optimal bond angles.

The benzyl substituent at the 3-position introduces additional conformational considerations through its rotational freedom around the carbon-nitrogen bond connecting it to the hydantoin ring. This rotational flexibility allows the benzyl group to adopt various orientations relative to the spirocyclic core, potentially influencing the compound's binding interactions with biological targets. The preferred conformations are typically those that minimize steric clashes between the benzyl group and other parts of the molecule while optimizing favorable intermolecular interactions.

Table 2: Conformational Parameters and Stereochemical Features

Structural Feature Description Impact
Spiro Center Tetrahedral sp³ carbon Creates three-dimensional rigidity
Cyclohexane Ring Chair conformation preferred Minimizes steric strain
Hydantoin Ring Planar five-membered ring Enables resonance stabilization
Benzyl Rotation Free rotation around C-N bond Provides conformational flexibility
Overall Geometry Rigid spirocyclic framework Defines spatial arrangement

The stereochemical features also influence the compound's crystal packing behavior and intermolecular interactions in the solid state. Hydrogen bonding patterns involving the hydantoin nitrogen and oxygen atoms contribute to the formation of extended networks in crystalline forms, affecting physical properties such as melting point, solubility, and stability.

Comparative Analysis with Related Diazaspiro Compounds

Comparative structural analysis of this compound with related diazaspiro compounds reveals important structure-activity relationships and provides insights into the design principles for this class of molecules. The parent compound 1,3-diazaspiro[4.5]decane-2,4-dione serves as the fundamental structural scaffold, possessing a molecular formula of C8H12N2O2 and a molecular weight of 168.19 grams per mole. This unsubstituted analog lacks the benzyl group, providing a direct comparison point for understanding the electronic and steric effects introduced by the aromatic substituent.

The introduction of the benzyl group in this compound significantly alters the compound's physicochemical properties compared to its parent structure. The molecular weight increases by approximately 90 daltons, while the lipophilicity, as indicated by the calculated LogP value, increases substantially due to the hydrophobic aromatic ring. This modification enhances the compound's ability to interact with hydrophobic binding sites and may improve membrane permeability characteristics.

Related compounds such as 1,3-bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrate alternative substitution patterns that provide different chemical reactivities and biological activities. This bis-epoxide derivative possesses a molecular formula of C14H20N2O4 and a molecular weight of 280.32 grams per mole, showcasing how different substituents can be incorporated into the spirocyclic framework while maintaining the core structural integrity. The presence of reactive oxirane groups in this analog enables covalent bond formation with nucleophilic sites in biological molecules, representing a distinct mechanism of action compared to the benzyl-substituted analog.

The compound 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione represents another important structural variant, incorporating an amino group that significantly alters the electronic properties and hydrogen bonding capacity of the molecule. With a molecular formula of C8H13N3O2 and molecular weight of 183.21 grams per mole, this analog demonstrates the potential for introducing polar substituents that can enhance water solubility and provide additional sites for intermolecular interactions. Research has shown that derivatives of this amino-substituted compound exhibit significant anticonvulsant activity, highlighting the importance of substituent effects on biological activity.

Table 3: Comparative Structural Analysis of Related Diazaspiro Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
1,3-Diazaspiro[4.5]decane-2,4-dione C8H12N2O2 168.19 None (parent compound) Basic scaffold
This compound C15H18N2O2 258.32 Benzyl group Enhanced lipophilicity
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione C8H13N3O2 183.21 Amino group Anticonvulsant activity
1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione C14H20N2O4 280.32 Bis-epoxide groups Covalent binding capability

The structural comparison also extends to compounds with modified ring systems, such as 2,7-diazaspiro[3.5]nonane derivatives that have been identified as selective dopamine receptor antagonists. These compounds demonstrate how modifications to the spirocyclic core size and nitrogen positioning can dramatically alter biological target selectivity and pharmacological profiles. The discovery of these variants has provided valuable insights into the structure-activity relationships governing spirocyclic compound activity and has opened new avenues for drug discovery applications.

Furthermore, triazaspiro compounds such as 3-benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represent an extension of the diazaspiro framework with an additional nitrogen atom and more complex substitution patterns. These compounds, with molecular formulas such as C21H20FN3O3 and molecular weights around 381.4 grams per mole, demonstrate the potential for creating more complex spirocyclic architectures while maintaining the fundamental structural principles that govern this class of compounds.

Properties

IUPAC Name

3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-15(9-5-2-6-10-15)16-14(19)17(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAJVJVRGZIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406572
Record name 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-95-0
Record name 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Reaction Sequence

A robust method involves three successive reactions, followed by concentration, washing, and drying steps to isolate the target compound:

Step Description Reagents Conditions Outcome
Primary Reaction Formation of primary intermediate Urea, diethyl oxalate, ammonium carbonate, sodium Anhydrous methanol solvent, 25-30 °C, stirring Primary product formation
Secondary Reaction Conversion to secondary intermediate Primary product, concentrated hydrochloric acid 25-30 °C, 0.5 h stirring Secondary product formation
Intermediate Reaction Final cyclization and benzyl introduction Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide Room temperature, 20-24 h stirring Formation of 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione

Primary Reaction Details

  • Anhydrous methanol is added to a reflux condenser at room temperature.
  • Sodium metal is added to methanol, maintaining 25-30 °C.
  • Urea and diethyl oxalate are added sequentially with stirring for 0.5 hours.
  • Ammonium carbonate is then added, and stirring continues for 2-3 hours.

This step forms a key intermediate by reacting urea and diethyl oxalate in the presence of sodium and ammonium carbonate, facilitating ring closure.

Secondary Reaction Details

  • Concentrated hydrochloric acid is added dropwise to the primary product.
  • The mixture is stirred at 25-30 °C for 0.5 hours.

This step converts the primary intermediate into a more reactive secondary intermediate suitable for further transformation.

Intermediate Reaction Details

  • 2-(Ethylamino)acetaldehyde and potassium ferricyanide are added sequentially to the secondary product.
  • The mixture is stirred at room temperature for 20-24 hours.

This reaction completes the formation of the spirocyclic diaza core with the benzyl substituent, yielding the target compound.

Concentration and Isolation

  • The reaction suspension is concentrated by rotary evaporation at 40 °C until a solid precipitate forms.
  • The solid is collected by filtration.
  • The filtrate is further concentrated to 1/3 volume to precipitate additional product.
  • The combined solids are washed with deionized water and dried under reduced pressure.

This process ensures high purity and yield of the final compound.

Optimization of reagent molar ratios and reaction conditions significantly affects purity and yield. The preferred molar ratios are:

Reagent Molar Ratio (relative to diethyl oxalate = 1)
Urea 1.1 - 1.3
Sodium 2
Ammonium carbonate 0.5 - 1
Concentrated hydrochloric acid 2 - 4
2-(Ethylamino)acetaldehyde 1.5 - 2
Potassium ferricyanide 0.05 - 0.10

Under these conditions, the synthesis achieves:

  • Purity: >99.75%
  • Yield: ~92%
  • Uses readily available and inexpensive raw materials such as urea, diethyl oxalate, and ammonium carbonate.
  • Avoids hazardous reagents like sodium cyanide, enhancing safety and environmental friendliness.
  • Methanol serves as an effective solvent that dissolves all reactants, improves reaction rates, and can be recovered and reused, reducing costs.
  • The method is scalable and suitable for industrial production due to its simplicity, safety, and high yield.
Parameter Value/Range Notes
Solvent Anhydrous methanol Recyclable, non-participatory
Primary reaction temperature 25-30 °C Controlled for optimal intermediate formation
Secondary reaction temperature 25-30 °C Ensures effective conversion
Intermediate reaction time 20-24 hours Room temperature stirring
Concentration temperature 40 °C (rotary evaporation) For precipitate formation
Product purity >99.75% High chemical purity
Product yield ~92% High efficiency

The preparation of this compound is effectively achieved through a three-step reaction sequence involving urea, diethyl oxalate, ammonium carbonate, and subsequent transformations with hydrochloric acid and 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide. The method is characterized by its safety, cost-effectiveness, environmental friendliness, and suitability for large-scale industrial synthesis, delivering high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous conditions.

    Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Structural Variations

Key structural differences among analogues include substituent positions (N-1 vs. N-3), functional groups (benzyl, phenyl, sulfonyl), and additional rings (e.g., piperazine or benzo-fused systems). Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position/Group Key Features Biological Activity/Application Reference(s)
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione N-3 benzyl Rigid spirocore; discontinued commercially N/A (limited data)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C-8 phenyl 5-HT2A receptor antagonist; antiplatelet potential Cardiovascular research
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione N-1 methyl, C-8 phenyl Synthesized via cost-effective 3-step route (60% yield) Medicinal chemistry scaffold
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione C-6 and C-10 methyl Enhanced steric hindrance; unique hydrogen bonding patterns Synthetic chemistry applications
8-Methyl-3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-dione N-3 sulfonyl, C-8 methyl Hypoglycemic activity in rat models Antidiabetic drug development
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione C-7 dimethyl, oxygen at C-8 Oxa-substitution alters electronic properties; high purity grades available Specialty chemical synthesis

Physicochemical Properties

  • Elemental Composition : 1-Methyl-8-phenyl derivatives showed calculated elemental ratios (C: 69.74%, H: 7.02%, N: 10.84%) consistent with experimental data (C: 69.90%, H: 7.30%, N: 10.50%) .
  • Hydrogen Bonding : 6,10-Dimethyl analogues exhibit dual nitrogen atoms capable of diverse hydrogen bonding, influencing solubility and reactivity .

Commercial and Practical Considerations

  • Cost : 6,10-Dimethyl derivatives are priced at $188/250 mg, whereas specialty compounds like 7,7-dimethyl-8-oxa variants require custom synthesis .

Biological Activity

3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2. The compound features a spiro structure that consists of two interconnected rings sharing a single atom. This configuration is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
  • Receptor Modulation : It can modulate receptor function by interacting with binding sites, which may lead to alterations in cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin. The spirocyclic structure is thought to contribute to its improved binding affinity to cancer-related proteins, facilitating apoptosis in tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can disrupt bacterial cell membranes and inhibit metabolic enzymes essential for bacterial growth . This dual action makes it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells; effective against FaDu hypopharyngeal tumor cells
AntimicrobialInhibits growth of various bacteria; disrupts cell membranes
Enzyme InhibitionBinds to active sites of specific enzymes

Case Study: Anticancer Activity

In a comparative study of various diazaspiro compounds, this compound demonstrated notable efficacy against lung and breast cancer cell lines. The study employed a series of assays to evaluate cytotoxicity and apoptosis induction, revealing that the compound's structural features significantly enhance its therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl moiety can potentiate the antiproliferative activity of the compound. For instance, substituents such as methoxy or chloro groups on the benzyl ring have been shown to enhance biological activity compared to the parent compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione to improve yield and purity?

  • Methodological Answer : Reaction conditions such as solvent choice (e.g., N,N-dimethylformamide) and base selection (e.g., potassium carbonate) significantly influence yield. For example, highlights that reacting cycloalkanespiro-5-hydantoin derivatives with benzylating agents at 25–80°C in polar aprotic solvents achieves optimal cyclization. Temperature control and stoichiometric ratios should be systematically tested using fractional factorial design to identify critical variables . Post-synthesis purification via column chromatography (e.g., dichloromethane/methanol eluent systems) is recommended to isolate the target compound from byproducts .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry, as demonstrated in for a related diazaspiro compound. Complementary techniques include 1^1H/13^{13}C NMR to verify benzyl substitution patterns and carbonyl resonances, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. IR spectroscopy can validate lactam and ketone functional groups .

Q. How should researchers address solubility challenges during in vitro bioassays for this compound?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies. For lipid-rich environments (e.g., blood-brain barrier penetration assays), lipid emulsion carriers or cyclodextrin inclusion complexes may improve bioavailability .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents at the benzyl position (e.g., electron-withdrawing groups like -NO2_2 or -CF3_3) to modulate electronic effects, as seen in for anticonvulsant derivatives. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like GABAA_A receptors. Prioritize synthetic routes that allow late-stage functionalization to diversify analogs efficiently .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay protocols, cell lines). For example, emphasizes methodological quality assessment using tools like the Jadad scale. Replicate studies under standardized conditions (e.g., OECD guidelines) and validate findings via orthogonal assays (e.g., electrophysiology alongside calcium imaging) .

Q. What mechanistic insights exist regarding the reactivity of the spirocyclic core under catalytic conditions?

  • Methodological Answer : The spirocyclic lactam-ketone system exhibits strain-driven reactivity, enabling ring-opening under acidic or nucleophilic conditions. demonstrates that benzylation occurs preferentially at the diaza nitrogen due to steric accessibility. Density functional theory (DFT) calculations can map transition states for ring-opening/functionalization pathways .

Q. How should researchers integrate theoretical frameworks (e.g., molecular orbital theory) into experimental design for this compound?

  • Methodological Answer : Use frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack. and emphasize aligning hypotheses with established theories (e.g., Hammett substituent constants for electronic effects). For photophysical studies, time-dependent DFT (TD-DFT) can model UV-Vis absorption spectra .

Q. What advanced analytical techniques are critical for identifying degradation products or impurities in synthesized batches?

  • Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) can characterize trace impurities (<0.1%). highlights the use of high-resolution chromatography (e.g., Chromolith HPLC Columns) for separating polar degradation products. Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
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3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.